molecular formula C4H2BClF3KN2 B577797 Potassium (2-chloropyrimidin-5-yl)trifluoroborate CAS No. 1245906-70-0

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

Cat. No. B577797
M. Wt: 220.428
InChI Key: JAUMZIPHWMCSIJ-UHFFFAOYSA-N
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Description

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .


Synthesis Analysis

A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .


Molecular Structure Analysis

The molecular structure of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .


Chemical Reactions Analysis

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .

Scientific Research Applications

  • Field : Organic Chemistry Application : Potassium (2-chloropyrimidin-5-yl)trifluoroborate is used as a substrate in various chemical reactions . Methods of Application : It can be used in:
    • Metal-free synthesis of biaryls through oxidative electrocoupling reaction .
    • Cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .
    • Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst . Results : The outcomes of these reactions would depend on the specific conditions and reactants used. Unfortunately, the available resources do not provide quantitative data or statistical analyses for these reactions.

Safety And Hazards

The safety and hazards of Potassium (2-chloropyrimidin-5-yl)trifluoroborate are not fully detailed in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .

properties

IUPAC Name

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUMZIPHWMCSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682507
Record name Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

CAS RN

1245906-70-0
Record name Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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